molecular formula C23H21N3O3 B2981546 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-19-9

3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2981546
CAS No.: 942002-19-9
M. Wt: 387.439
InChI Key: OYMDBNLUNMSBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic small molecule belonging to a class of compounds featuring a complex spiro-fused dihydrobenzoxazine structure. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of therapeutic agents. Compounds with the benzo[e]pyrazolo[1,5-c][1,3]oxazine core have been investigated for a wide range of biological activities. Patent literature indicates that structurally similar molecules are explored for their potential in treating disorders of the nervous system, including as antipsychotics, antidepressants, and anxiolytics, as well as for respiratory conditions such as asthma, and inflammatory diseases like arthritis and psoriasis . The molecular structure incorporates a phenol and a pyridine moiety, which can serve as key pharmacophores for target interaction. Researchers can utilize this compound as a valuable chemical building block or as a reference standard in high-throughput screening campaigns to identify and characterize novel biological pathways. The exact mechanism of action for this specific molecule is a subject of ongoing research and is yet to be fully elucidated. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-11-6-9-17-20-14-19(15-7-5-8-16(27)13-15)25-26(20)23(29-22(17)21)18-10-3-4-12-24-18/h3-13,20,23,27H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDBNLUNMSBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Construction of the Oxazine Ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a catalyst to form the oxazine ring.

    Introduction of the Phenol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

Pyridine vs. Furan Substitution: Replacement of pyridin-2-yl with furan-2-yl () reduces molecular weight but may compromise hydrogen-bonding interactions critical for receptor binding (e.g., adenosine A2A receptors) .

Hydroxyl vs. Methoxy Groups: The phenolic -OH (target compound) improves hydrophilicity and hydrogen-bond donor capacity compared to methoxy-substituted analogs (), which prioritize lipophilicity .

Key Findings :

Halogenated Derivatives: Compounds with 7- or 9-halogen substitutions (e.g., 6a, 6c in ) exhibit superior BuChE inhibitory activity (IC50 = 1.06–1.63 μM) compared to non-halogenated analogs. The ethoxy group in the target compound may offer steric bulk but lacks the electron-withdrawing effects of halogens .

Biological Activity

The compound 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a member of the benzo[e]pyrazolo[1,5-c][1,3]oxazine class. This class has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 314.36 g/mol
CAS Number 900003-48-7

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound induces apoptosis via the activation of the JNK signaling pathway, enhancing reactive oxygen species (ROS) levels and promoting the expression of pro-apoptotic proteins such as PARP and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects : Similar derivatives have demonstrated significant anti-inflammatory properties by selectively inhibiting COX enzymes, which are crucial in the inflammatory response .

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer Cells (MCF-7) : The compound showed an IC₅₀ value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

Several derivatives related to this compound have been evaluated for their anti-inflammatory properties:

  • COX Inhibition : Compounds similar in structure have displayed selective inhibition of COX-2 over COX-1 with effective doses comparable to traditional anti-inflammatory drugs like indomethacin .

Study 1: Anti-Cancer Efficacy

A study explored the effect of the compound on breast cancer cell lines. Results indicated that treatment led to significant apoptosis in MCF-7 cells with an IC₅₀ value as low as 0.39 μM, showcasing its potential as a therapeutic agent against breast cancer .

Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a reduction in edema comparable to standard treatments, suggesting its effectiveness in mitigating inflammatory responses .

Q & A

Q. What are the common synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core in this compound?

The benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold is typically synthesized via a multi-step process:

  • Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones .
  • Step 2 : Cyclization of chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
  • Step 3 : Reaction of pyrazolines with pyridine carbaldehydes (e.g., pyridine-3/4-carbaldehyde) under reflux to form the fused oxazine ring . Key characterization methods include IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated during synthesis?

  • Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with elemental analysis (C, H, N) to verify stoichiometry .
  • Spectroscopic Methods :
  • IR : Identifies functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹).
  • NMR : ¹H NMR resolves pyridyl protons (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .

Q. What theoretical frameworks guide the design of derivatives of this compound?

  • Structure-Activity Relationship (SAR) : Modifications at the ethoxy group or pyridyl moiety are informed by electronic (e.g., electron-withdrawing/-donating substituents) and steric effects .
  • Lipinski’s Rule : Used to predict bioavailability (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclization step involving pyrazolines and pyridine carbaldehydes?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Temperature Control : Reflux in toluene (110°C) improves cyclization efficiency over lower-boiling solvents .
  • Yield Data : Typical yields range from 62% to 70%, with impurities removed via recrystallization (e.g., ethanol/DMF mixtures) .

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?

  • 2D NMR Techniques :
  • HSQC correlates ¹H-¹³C signals to differentiate pyridyl and aromatic protons.
  • NOESY identifies spatial proximity between ethoxy and phenolic groups .
    • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole vs. oxazine ring connectivity) .

Q. What methodologies are employed to assess the compound’s bioavailability and drug-likeness?

  • Computational Tools :
  • SwissADME : Predicts logP (octanol-water partition coefficient) and gastrointestinal absorption.
  • Veber’s Rule : Evaluates polar surface area (<140 Ų) and rotatable bonds (<10) for membrane permeability .
    • In Vitro Assays : Caco-2 cell monolayer studies measure permeability coefficients (e.g., Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

Q. How can regioselectivity challenges during functionalization of the pyrazolo-oxazine core be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on phenol) to steer electrophilic substitution to the pyridyl ring .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the C2 position of the pyrazole ring .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Standardization : Use certified reference materials (CRMs) for calibration of melting point apparatus and NMR spectrometers.
  • Interlaboratory Validation : Replicate synthesis and characterization in ≥3 independent labs to confirm reproducibility .
  • Example : Melting points for pyrazolo[1,5-a]pyrimidine derivatives vary by ±2°C due to polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize critical parameters (e.g., stoichiometry, solvent volume) .

Computational and Mechanistic Studies

Q. Which computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with ATP-binding pockets (e.g., ∆G < -8 kcal/mol suggests strong binding) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.